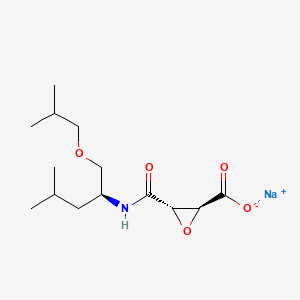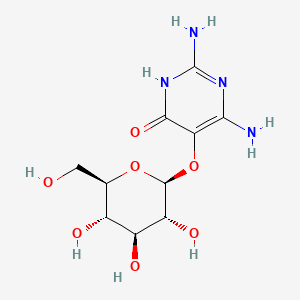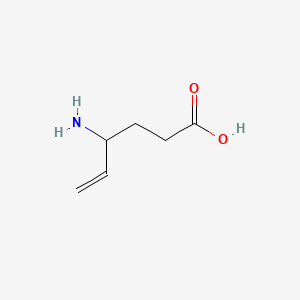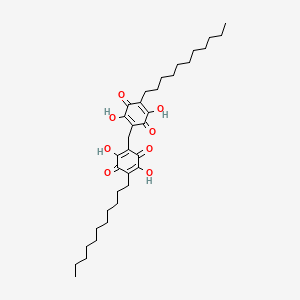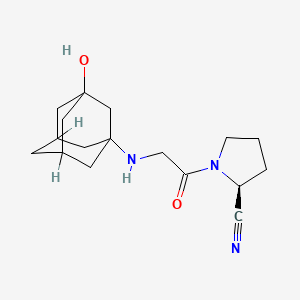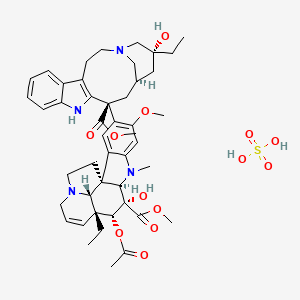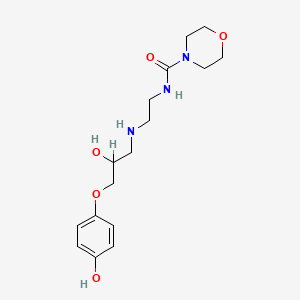
ザモテロール
概要
説明
ザモテロールは、心不全の治療に使用される心臓刺激薬です。 β1アドレナリン受容体の選択的 部分アゴニストとして作用し、安静時には心臓刺激作用を示しますが、運動時にはブロッカーとして作用します . ザモテロールは、Corwin、Carwin、Corwil、Xamtolなどのさまざまな商品名で販売されています .
科学的研究の応用
Xamoterol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to improve systolic and diastolic function in patients with heart failure . In biology, it is used to study the sympathetic control of the heart and its effects on β1-adrenergic receptors . In chemistry, xamoterol serves as a model compound for studying β1-adrenergic receptor partial agonists .
作用機序
ザモテロールは、β1アドレナリン受容体の選択的 部分アゴニストとして作用することで効果を発揮します。 この相互作用は、心臓の交感神経支配を調節し、β2アドレナリン受容体に対する有意なアゴニスト作用なしに、収縮期および拡張期機能を改善します . 関与する分子標的には、心拍数と収縮力を調節する上で重要な役割を果たすβ1アドレナリン受容体があります .
類似化合物の比較
ザモテロールは、その選択的な作用と有意なβ2アドレナリン受容体アゴニスト活性の欠如により、β1アドレナリン受容体部分アゴニストの中でユニークです . 同様の化合物には、アセブトロール、アテノロール、メトプロロールなどがあります。 これらは、β1アドレナリン受容体にも作用しますが、薬物動態特性と臨床応用が異なります .
Safety and Hazards
Xamoterol should be handled with care to avoid dust formation . It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Xamoterol is a β1-adrenoceptor partial agonist . It interacts with the β1-adrenergic receptor, a protein that plays a crucial role in the sympathetic control of the heart . Xamoterol modulates this control but has no agonist action on β2-adrenoceptors .
Cellular Effects
Xamoterol has been shown to improve systolic and diastolic function in heart failure patients . It does this by modulating the sympathetic control of the heart, which influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Xamoterol involves its action as a partial agonist of the β1-adrenergic receptor . It binds to these receptors, leading to changes in gene expression and cellular responses . It does not have an agonist action on β2-adrenoceptors .
Temporal Effects in Laboratory Settings
In laboratory settings, Xamoterol has shown to improve left ventricular function by improving myocardial contractility and diastolic relaxation . It also increased heart rate at rest, while decreasing the exercise-induced increase in heart rate . These effects were observed over a period of up to 12 months .
Dosage Effects in Animal Models
In animal models, Xamoterol has been administered up to 0.1 mg/kg intravenously . The results suggest that a 400mg oral daily dose (200mg twice daily) of Xamoterol will be adequate for most patients with chronic heart failure .
Metabolic Pathways
The specific metabolic pathways that Xamoterol is involved in are not fully annotated yet . Given its role as a β1-adrenoceptor partial agonist, it is likely to be involved in pathways related to adrenergic signaling .
Transport and Distribution
Given its role as a β1-adrenoceptor partial agonist, it is likely to be transported to cells of the heart where β1-adrenergic receptors are present .
Subcellular Localization
As a β1-adrenoceptor partial agonist, it is likely to be localized to the cell membrane where the β1-adrenergic receptors are located .
準備方法
ザモテロールの合成は、中間体の調製から始まるいくつかの段階を含みます。 合成経路には、通常、モルホリンと2-(2-ヒドロキシ-3-(4-ヒドロキシフェノキシ)プロピル)アミンを反応させて最終生成物であるザモテロールを形成することが含まれます . 産業生産方法は異なる場合がありますが、一般的には、高い収率と純度を確保するために最適化された反応条件で、類似の合成経路に従います。
化学反応の分析
ザモテロールは、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
ザモテロールは、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。 医学では、心不全の患者における収縮期および拡張期機能の改善に使用されます . 生物学では、心臓の交感神経支配とそのβ1アドレナリン受容体への影響を研究するために使用されます . 化学では、ザモテロールはβ1アドレナリン受容体部分アゴニストの研究のためのモデル化合物として役立ちます .
類似化合物との比較
Xamoterol is unique among β1-adrenergic receptor partial agonists due to its selective action and lack of significant β2-adrenergic receptor agonistic activity . Similar compounds include acebutolol, atenolol, and metoprolol, which also act on β1-adrenergic receptors but differ in their pharmacokinetic properties and clinical applications .
特性
IUPAC Name |
N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOSRCHIDYWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045222 | |
| Record name | Xamoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81801-12-9, 73210-73-8 | |
| Record name | Xamoterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81801-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xamoterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xamoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xamoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XAMOTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)
